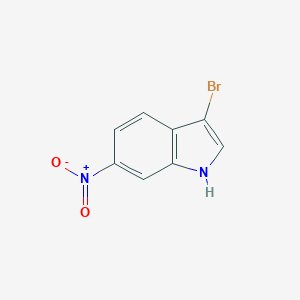

3-Bromo-6-nitro-1H-indole

描述

3-Bromo-6-nitro-1H-indole is a substituted indole derivative featuring a bromine atom at position 3 and a nitro group at position 6 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine and nitro substituents in this compound likely enhance its electrophilic reactivity, making it a valuable intermediate in organic synthesis and drug discovery .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the final product .

化学反应分析

Types of Reactions

3-Bromo-6-nitro-1H-indole undergoes various chemical reactions, including:

Electrophilic substitution: The presence of electron-withdrawing groups like nitro and bromine makes the indole ring more susceptible to electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents like bromine, N-bromosuccinimide (NBS), and nitric acid are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Nucleophilic substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Reduction: 3-Bromo-6-amino-1H-indole.

Nucleophilic substitution: Various substituted indoles depending on the nucleophile used.

科学研究应用

Biological Activities

3-Bromo-6-nitro-1H-indole exhibits a range of biological activities that have been explored in various studies:

- Antimicrobial Properties : Research indicates that this compound can act against various bacterial strains, including resistant ones. It has been utilized as a precursor in developing antibacterial agents by modifying its structure.

- Anticancer Potential : The compound has been investigated for its efficacy against cancer cells. Studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further therapeutic development.

- Antioxidant Activity : Indole derivatives, including this compound, have shown potential antioxidant properties, which can protect cells from oxidative stress.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on Antibacterial Activity : A recent study demonstrated that derivatives of this compound could enhance the effectiveness of existing antibiotics against resistant strains of bacteria. The synthesized compounds showed a significant reduction in bacterial viability when combined with traditional antibiotics, suggesting a potentiating effect .

- Anticancer Research : Another study focused on the compound's ability to induce cell cycle arrest and apoptosis in human cancer cell lines. The results indicated that modifications at the nitrogen atom of the indole core could enhance its anticancer potency .

Industrial Applications

In addition to its research applications, this compound is also utilized in various industrial contexts:

- Dyes and Pigments : Due to its vibrant color properties, it is used as an intermediate in the synthesis of dyes.

- Chemical Manufacturing : Its role as a building block facilitates the production of other complex chemicals used in pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-Bromo-6-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Comparison with Similar Indole Derivatives

This section compares 3-Bromo-6-nitro-1H-indole with structurally related compounds, focusing on synthesis, physicochemical properties, and spectral characteristics.

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

6-Bromo-1H-indole-3-carboxylic acid (CAS: 1202766-19-5): Features a bromine at position 6 and a carboxylic acid group at position 2. The carboxylic acid group introduces hydrogen-bonding capabilities, influencing crystal packing and solubility .

5-Bromo-3-(1H-imidazol-5-yl)-1H-indole derivatives (e.g., compounds 34, 35): Brominated indoles with imidazole substituents at position 3. These exhibit enhanced biological activity due to the imidazole’s basicity and metal-binding properties .

5-Bromo-3-(triazolyl)ethyl-1H-indole derivatives (e.g., 9a, 9c, 9d): Contain triazole moieties linked via ethyl chains, which improve metabolic stability and bioavailability .

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | Not reported | 257.06 | Br (C3), NO₂ (C6) |

| 6-Bromo-1H-indole-3-carboxylic acid | Not reported | 240.06 | Br (C6), COOH (C3) |

| Compound 34 (5-Bromo-imidazolyl indole) | 141–142 | 426.08 | Br (C5), imidazole (C3) |

| Compound 35 (6-Bromo-imidazolyl indole) | 133–134 | 426.08 | Br (C6), imidazole (C3) |

- Melting Points : Brominated indoles with bulky substituents (e.g., imidazole in compound 34) exhibit higher melting points (~140–195°C) due to stronger intermolecular interactions . The nitro group in this compound may lower melting points compared to carboxylic acid derivatives due to reduced hydrogen bonding .

Spectral Characteristics

- IR Spectroscopy: this compound: Expected strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br stretches (~560 cm⁻¹). Compound 34: Shows imidazole C=N stretches (~1593 cm⁻¹) and aromatic C-H bends (~782 cm⁻¹) . 6-Bromo-1H-indole-3-carboxylic acid: Broad O-H stretch (~3124 cm⁻¹) and carboxylic C=O (~1619 cm⁻¹) .

- NMR Spectroscopy: this compound: Anticipated deshielding of H-4 and H-7 due to electron-withdrawing NO₂ and Br groups. Compound 35: H-9 (δ 7.64 ppm) and H-6 (δ 7.51 ppm) show downfield shifts due to bromine’s inductive effects . Triazole derivatives (9a, 9c): Triazole protons resonate at δ 7.23–7.65 ppm, with ethyl linker signals at δ 3.22–4.62 ppm .

生物活性

3-Bromo-6-nitro-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied due to their broad spectrum of biological activities. These compounds are recognized for their roles in various biochemical pathways and their interactions with multiple biological targets.

Target of Action

This compound primarily interacts with several receptors and enzymes within the body. It has been shown to bind with high affinity to various molecular targets, influencing cellular functions and signaling pathways.

Mode of Action

The compound exerts its effects through several mechanisms:

- Receptor Binding : It modulates receptor activity, which can lead to altered physiological responses.

- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biochemical Pathways

Research indicates that indole derivatives can affect critical biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. For instance, they may influence the production of indole-3-acetic acid, a plant hormone derived from tryptophan degradation.

Biological Activities

This compound exhibits a variety of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against certain bacterial strains, showing potential as an antibiotic. |

| Anticancer | Demonstrated cytotoxic effects on various cancer cell lines. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

| Antiviral | Exhibits activity against some viral strains, potentially inhibiting replication. |

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant strains .

- Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Research indicated that this compound could reduce the levels of inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases .

Environmental Factors Influencing Activity

The stability and efficacy of this compound can be influenced by environmental conditions such as pH, temperature, and storage methods. Optimal conditions are essential for maintaining its biological activity over time.

常见问题

Q. What synthetic methodologies are effective for preparing 3-Bromo-6-nitro-1H-indole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves sequential bromination and nitration of the indole core. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., 0°C to room temperature in DMF), followed by nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures to prevent side reactions . Post-functionalization steps, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), may require PEG-400:DMF solvent systems and stoichiometric CuI (2 equivalents) to ensure regioselectivity . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical, with yields ranging from 25% to 60% depending on stepwise optimization .

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield | Challenges |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → rt | ~75% | Over-bromination |

| Nitration | HNO₃/H₂SO₄, 0°C | ~60% | Ring decomposition |

| Purification | Column chromatography (EtOAc/hexane) | 46-60% | Solvent polarity tuning |

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Discrepancies in ¹H/¹³C NMR spectra (e.g., unexpected splitting or shifts) often arise from tautomerism, residual solvents, or byproducts. For example, and highlight aromatic proton signals in δ 6.80–7.23 ppm for bromoindole derivatives, with nitro groups causing deshielding of adjacent protons . To resolve ambiguities:

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid solvent peaks .

- Compare experimental data with computational predictions (DFT calculations).

- Employ 2D NMR (COSY, HSQC) to confirm connectivity .

- Analyze HRMS for molecular ion consistency (e.g., [M+H]⁺ at m/z 397.0653 in ) .

Q. What crystallographic challenges arise in structural analysis of this compound, and how can they be addressed?

Crystallographic disorder and twinning are common due to bulky substituents. SHELXL’s rigid bond (RIGU) and similarity (SAME) restraints stabilize refinement, while the TWIN command models twinning . For example, describes hydrogen-bonded dimers in 6-Bromo-1H-indole-3-carboxylic acid, requiring DFIX restraints for O–H⋯O bonds (1.84 Å) and N–H⋯O interactions . OLEX2’s graphical interface aids in visualizing electron density and validating hydrogen-bond networks .

Refinement Parameters:

| Parameter | Value | Purpose |

|---|---|---|

| RIGU | 0.01 | Bond distance consistency |

| ISOR | 0.01 | Anisotropic displacement restraint |

| TWIN | 0.25–0.5 | Twin law scaling |

Q. How do electronic effects of bromo and nitro groups influence the reactivity of this compound in cross-coupling reactions?

The bromo group acts as a leaving site for Suzuki or Buchwald-Hartwig couplings, while the nitro group’s electron-withdrawing nature directs electrophilic substitution to the 4-position of the indole ring . For example, shows that 5-Bromo-3-substituted indoles undergo regioselective triazole formation at the 3-position due to steric and electronic effects . Optimizing Pd catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in polar aprotic solvents (DMF, THF) improves coupling efficiency .

Q. What strategies are recommended for resolving low yields in multi-step syntheses of this compound derivatives?

Low yields often stem from incomplete nitration or side reactions during purification. Mitigation strategies include:

- Temperature Control: Nitration at ≤0°C minimizes decomposition .

- Catalyst Optimization: Increasing CuI loading (≥2 eq.) enhances CuAAC efficiency .

- Workup Adjustments: Sequential extraction (3× EtOAC) and drying (Na₂SO₄) reduce polar impurities .

- Chromatography Gradients: Stepwise increases in ethyl acetate (70% → 100%) improve separation .

Yield Comparison:

| Derivative | Synthetic Step | Yield | Reference |

|---|---|---|---|

| 5-Bromo-triazole | CuAAC | 46% | |

| 6-Bromo-fluorophenyl | Nitration | 25% |

Q. How can computational tools supplement experimental data in characterizing this compound?

DFT calculations (e.g., Gaussian, ORCA) predict NMR chemical shifts and optimize molecular geometries, aiding in assigning ambiguous peaks . Molecular docking studies (AutoDock Vina) assess binding affinities for biological applications, such as enzyme inhibition . Pairing computational results with crystallographic data (e.g., dihedral angles from SHELXL) validates conformational stability .

Q. What safety precautions are essential when handling this compound due to its toxicity profile?

While direct toxicity data for this compound is limited, analogous bromoindoles (e.g., 3-Bromo-(1-phenylsulfonyl)indole) show acute oral toxicity (LD₅₀ = 350 mg/kg in rats) . Precautions include:

属性

IUPAC Name |

3-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNSXKCMBQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563210 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126807-09-8 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。